Core Chemical Identity and Predicted Physicochemical Properties
Core Chemical Identity and Predicted Physicochemical Properties
An In-depth Technical Guide to the Chemical Profile of 5-Nitro-2-(trifluoromethoxy)benzaldehyde
Introduction: In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. This guide delves into the chemical structure, predicted reactivity, and potential applications of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. It is important to note that while this specific isomer is not readily cataloged as a stock chemical, its constituent functional groups—the benzaldehyde core, the trifluoromethoxy substituent, and the nitro group—are well-characterized. This document, therefore, serves as a predictive and instructional whitepaper, synthesizing data from analogous structures to provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially synthesizing this novel compound.
The structure of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is defined by a benzene ring substituted with an aldehyde group at position 1, a trifluoromethoxy group at position 2, and a nitro group at position 5. The combination of these groups dictates its electronic nature and, consequently, its chemical behavior.
The trifluoromethoxy (-OCF3) and nitro (-NO2) groups are potent electron-withdrawing groups. The -OCF3 group exerts a strong -I (inductive) effect, while the -NO2 group exerts both -I and -R (resonance) effects. Their placement on the ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon and the reactivity of the aromatic ring itself.
A summary of its predicted and calculated properties, based on structurally similar compounds, is presented below.
| Property | Predicted Value / Information | Source / Basis of Prediction |
| CAS Number | Not Assigned | Compound not commercially cataloged |
| Molecular Formula | C₈H₄F₃NO₄ | --- |
| Molecular Weight | 235.12 g/mol | Calculated |
| Appearance | Pale-yellow to yellow-brown solid | Based on analogs like 5-nitro-2-(trifluoromethyl)benzaldehyde[1] |
| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, Ethyl Acetate, DMF) | Based on general properties of nitrobenzaldehydes[2] |
| Reactivity Profile | Highly electrophilic aldehyde, susceptible to nucleophilic attack | Inferred from electronic effects of -NO₂ and -OCF₃ groups[3] |
| Thermal Stability | Potentially energetic due to the nitro group; handle with care | General precaution for nitro-aromatic compounds[4] |
Electronic Landscape and Predicted Chemical Reactivity
The confluence of a nitro group and a trifluoromethoxy group creates a highly electron-deficient aromatic system. This has profound implications for the molecule's reactivity:
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Enhanced Aldehyde Electrophilicity : The strong electron-withdrawing nature of both the ortho -OCF3 and para -NO2 groups (relative to the aldehyde) significantly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde exceptionally reactive towards nucleophiles compared to unsubstituted benzaldehyde. This heightened reactivity is advantageous in reactions like condensations (e.g., Knoevenagel, Claisen-Schmidt), reductive aminations, and additions of organometallic reagents.[3]
-
Aromatic Ring Reactivity : The ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly for substituents positioned ortho or para to the strong electron-withdrawing groups.
-
The Nitro Group as a Synthetic Handle : The nitro group itself is a versatile functional group. It can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and sulfonamide formation. This synthetic utility is a cornerstone of many drug discovery programs.
The workflow for a typical nucleophilic addition to this aldehyde would be expected to proceed with high efficiency.
Caption: Predicted workflow for nucleophilic addition reactions.
Proposed Synthesis Strategy
A plausible synthetic route to 5-Nitro-2-(trifluoromethoxy)benzaldehyde can be designed based on established methods for analogous compounds, such as the synthesis of fluoronitrobenzaldehydes.[5] A common strategy involves the halogen-exchange (Halex) reaction on a suitable precursor.
Step-by-Step Protocol: Proposed Synthesis
-
Starting Material Selection : The synthesis could commence from 2-Chloro-5-nitrobenzaldehyde, a commercially available starting material.
-
Trifluoromethoxylation : The key step is the introduction of the -OCF3 group. This is challenging. While direct nucleophilic substitution of a chloro group with a trifluoromethoxide source is difficult, a multi-step sequence is more plausible. A more viable route might involve the reduction of the nitro group, protection of the resulting amine, hydroxylation of the chloro-position (e.g., via a Buchwald-Hartwig reaction), followed by trifluoromethylation of the hydroxyl group and re-oxidation/nitration. A more direct, albeit potentially lower-yielding, approach could involve copper- or palladium-catalyzed trifluoromethoxylation of an aryl halide or boronic acid precursor.
-
Alternative: Nitration of a Precursor : An alternative strategy would be the nitration of 2-(trifluoromethoxy)benzaldehyde.[6] The -OCF3 group is ortho, para-directing. Nitration would likely yield a mixture of isomers, including the desired 5-nitro product, which would then require chromatographic separation.
-
Reaction Setup : Dissolve 2-(trifluoromethoxy)benzaldehyde in concentrated sulfuric acid at 0°C.
-
Nitration : Add a stoichiometric amount of fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
Reaction Monitoring : Stir the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup : Carefully pour the reaction mixture onto crushed ice, which should precipitate the crude product.
-
Purification : Filter the solid, wash with cold water until the filtrate is neutral, and then purify by recrystallization or column chromatography to isolate the 5-nitro isomer.
-
Caption: Proposed synthesis workflow via nitration.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a well-established strategy in modern drug design to enhance key pharmaceutical properties.[7][8]
-
Metabolic Stability : The C-F bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[8]
-
Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[8]
-
Modulation of pKa and Conformation : The electronic properties of the -OCF3 group can alter the pKa of nearby ionizable groups, affecting a drug's solubility and target-binding interactions.
-
Bioisosterism : The nitro group is a common feature in pharmacologically active molecules, often acting as a hydrogen bond acceptor or participating in charge-transfer interactions with biological targets.[9] Hydrazones derived from 5-nitro-2-furaldehyde, for example, have shown significant trypanocidal activity.[10]
This molecular scaffold would be of interest for developing novel kinase inhibitors, GPCR modulators, or anti-infective agents, where fine-tuning of metabolic stability and cell permeability is critical.
Analytical Characterization Profile
The identity and purity of 5-Nitro-2-(trifluoromethoxy)benzaldehyde would be confirmed using standard analytical techniques. The expected spectral features are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) : Singlet, downfield shift (~10.0-10.5 ppm) due to deshielding. - Aromatic protons : Three distinct signals in the aromatic region (7.5-9.0 ppm), exhibiting coupling patterns consistent with a 1,2,5-trisubstituted benzene ring. Significant downfield shifts are expected due to the electron-withdrawing groups. |
| ¹³C NMR | - Carbonyl carbon : Signal around 185-195 ppm. - Aromatic carbons : Six signals, including two quaternary carbons attached to the -OCF3 and -NO₂ groups. The carbon of the -OCF3 group will appear as a quartet due to coupling with fluorine. |
| ¹⁹F NMR | - A single sharp signal for the -OCF₃ group, as all three fluorine atoms are equivalent. |
| IR Spectroscopy | - C=O stretch (aldehyde) : Strong absorption band around 1700-1720 cm⁻¹. - N-O stretch (nitro) : Two characteristic strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-F stretch : Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺) : Expected at m/z = 235.01. High-resolution mass spectrometry would be used to confirm the elemental composition. |
Safety and Handling
As a matter of sound laboratory practice, 5-Nitro-2-(trifluoromethoxy)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements (Predicted) : Based on analogs, it is predicted to cause skin and serious eye irritation.[6][11] It may also be harmful if swallowed.[12]
-
Handling Precautions :
-
Work in a well-ventilated fume hood.[13]
-
Avoid breathing dust/fumes.[13]
-
Wash hands thoroughly after handling.[6]
-
Store in a cool, dry, well-ventilated place, away from heat and sources of ignition.[12]
-
Given the nitro group, consider the potential for thermal decomposition and avoid excessive heating.
-
Conclusion
While 5-Nitro-2-(trifluoromethoxy)benzaldehyde represents a novel chemical entity, a comprehensive understanding of its properties and reactivity can be extrapolated from the well-documented chemistry of its constituent parts. The powerful combination of the aldehyde, trifluoromethoxy, and nitro functional groups creates a highly versatile building block. Its enhanced electrophilicity makes it an excellent substrate for a variety of synthetic transformations, while the physicochemical properties imparted by the -OCF3 and -NO2 groups make it a compelling scaffold for applications in drug discovery and materials science. This guide provides a foundational, predictive framework to support future research and synthesis of this promising molecule.
References
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